N-(3-aminopropyl)acetamide
Overview
Description
The compound N-(3-aminopropyl)acetamide is a chemical intermediate that appears to be involved in various synthetic processes for the production of pharmaceuticals and other biologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related acetamide derivatives, which can be informative for understanding the broader context of acetamide chemistry.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. One study reports the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the 'V' shape of the molecules and the intermolecular interactions that generate 3-D arrays . Another paper describes the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, with details on its intermolecular hydrogen bonds . These structural insights are valuable for understanding how the molecular conformation of acetamide derivatives, including this compound, may influence their interaction with biological targets.
Chemical Reactions Analysis
The reactivity of acetamide derivatives is explored in several papers. For example, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide is achieved using a novel Pd/C catalyst, demonstrating a green synthesis approach . Another study synthesizes N-phenoxypropylacetamide derivatives with antiulcer activity, indicating the potential for acetamide derivatives to undergo further functionalization to enhance their pharmacological properties . These findings suggest that this compound could also participate in various chemical reactions to yield biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are essential for their application in drug design and synthesis. The synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives is reported, with an evaluation of their activity against enzymes, demonstrating the importance of these properties in medicinal chemistry . Additionally, the anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides are linked to their molecular features, such as hydrogen bonding and hydrophilic/hydrophobic interactions . These aspects are likely relevant to the properties of this compound as well.
Scientific Research Applications
Synthesis and Molecular Docking
N-(3-aminopropyl)acetamide derivatives are synthesized for various applications, including anticancer drugs. One such derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and its structure analyzed, demonstrating potential for targeting the VEGFr receptor in cancer therapy (Sharma et al., 2018).
Chemical Synthesis Techniques
The compound N-(2-aminoethyl)- or N-(3-aminopropyl)cytisine, related to this compound, has been synthesized using specific chemical techniques. This involves the reduction of the amide with specific reagents (Shishkin et al., 2012).
Green Synthesis in Dye Production
N-(3-Amino-4-methoxyphenyl)acetamide, a variant of this compound, is used as an intermediate in azo disperse dyes production. A novel catalyst was developed for its green synthesis, highlighting the environmental benefits and efficiency in dye production (Zhang Qun-feng, 2008).
Photoinitiator for Polymer Networks
A derivative of this compound, namely 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, has been synthesized and used as a nano-photoinitiator in air atmosphere for preparing poly(methyl methacrylate) hybrid networks. This demonstrates its potential in advanced material science and polymer chemistry (Batibay et al., 2020).
Environmental Analysis
Derivatives of this compound, such as 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, are used as molecular probes for detecting trace amounts of carbonyl compounds in environmental water samples. This application is crucial for environmental monitoring and analysis (Houdier et al., 2000).
Astrochemistry
In astrochemistry, the reaction of hydrogen atoms with acetamide (a molecule containing a related structure to this compound) is studied, providing insights into the formation of complex organic molecules in interstellar mediums. This research offers a deeper understanding of chemical processes in space (Haupa et al., 2020).
Mechanism of Action
Target of Action
N-(3-aminopropyl)acetamide is a monoacetylated polyamine . Polyamines are involved in various cellular processes, including cell growth and differentiation, and are promising biochemical markers of cancer and many other pathophysiological conditions .
Mode of Action
It is known that it can be used as a building block in the synthesis of heterocyclic compounds .
Biochemical Pathways
Given its structure as a monoacetylated polyamine, it may be involved in the regulation of polyamine metabolism, which plays a crucial role in cell proliferation and differentiation .
Result of Action
In the context of acinetobacter baumannii, a bacterium, it has been shown that a novel acetyltransferase, dpa, that acetylates 1,3-diaminopropane, directly affects the bacterium’s motility .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in warmer, drier seasons, increased emissions of a similar compound, dicamba, caused more severe damage to downwind soybeans, likely worsened by drought stress preventing recovery
properties
IUPAC Name |
N-(3-aminopropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBPSXRYCOKCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549626 | |
Record name | N-(3-Aminopropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4078-13-1 | |
Record name | N-(3-Aminopropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-aminopropyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is N-(3-aminopropyl)acetamide detectable in human urine?
A: Contrary to some expectations, this compound was not detected in the urine samples of either cancer patients or healthy individuals. [] This suggests that either the compound is not a common metabolic product in humans or its levels are below the detection limit of the high-pressure liquid chromatography method employed in the study.
Q2: Can you describe the synthesis of this compound as described in the research?
A: One of the research papers describes the synthesis of 2-(4-allyl-2-methoxyphenoxy)-N-(3-aminopropyl)acetamide, which contains the this compound moiety. [] The synthesis involves a three-step reaction:
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